molecular formula C14H13NO4 B6297427 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate CAS No. 946513-95-7

1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate

Cat. No. B6297427
CAS RN: 946513-95-7
M. Wt: 259.26 g/mol
InChI Key: ZLUFXIZISRCDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is a chemical compound with the molecular formula C14H13NO4 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1,3-Dioxoisoindolin-2-yl” derivatives involves the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride at 150 °C . The resulting phthaloyl-protected alanine is then coupled with the anthranilate to produce the isoindole .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal X-ray diffraction (XRD) has also been used to verify the structure . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .


Chemical Reactions Analysis

The compound undergoes radical addition and subsequent cyclization to give 4-alkylated isoquinolinediones in the presence of visible light and a photocatalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.26 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml . The compound has a consensus Log Po/w of 2.12, indicating its lipophilicity .

Scientific Research Applications

  • Molecular Structure and Crystallography
    The 1,3-dioxoisoindolin-2-yl unit exhibits planarity and specific orientations with other molecular groups, as observed in studies of related compounds. This characteristic is significant for understanding molecular interactions and crystal structures (Raza et al., 2009).

  • Antimicrobial Applications
    Derivatives of this compound have been synthesized and shown promising antimicrobial activities, demonstrating its potential in medical and pharmaceutical research (Bedair et al., 2006).

  • Anti-proliferative Activity
    The compound has been utilized in synthesizing new heterocyclic compounds, showing promising anti-proliferative activity against certain human cell lines, suggesting its potential in cancer research (Hekal et al., 2020).

  • Synthetic Applications in Medicinal Chemistry
    Its derivatives have been investigated for the synthesis of important medical intermediates, such as in the asymmetric synthesis of atorvastatin intermediates, a well-known cholesterol-lowering drug (Zhou et al., 2011).

  • Chemical Sensing and Detection
    Compounds containing 1,3-dioxoisoindolin-2-yl units have been developed as chemosensors for the selective detection of metal ions like Fe3+, highlighting its utility in chemical analysis (Madhu & Sivakumar, 2019).

  • Development of New Pharmaceutical Agents
    It is used in the synthesis of various pharmaceutical agents, including anti-inflammatory and anticonvulsant drugs, demonstrating its versatility in drug development (Nikalje et al., 2015).

  • Corrosion Inhibition
    Derivatives of this compound have been used in studies for corrosion inhibition, indicating its potential application in materials science and engineering (Shamaya et al., 2021).

  • HIV Research
    Novel derivatives of 1,3-dioxoisoindolin-2-yl have been synthesized and evaluated as HIV integrase inhibitors, contributing to the search for new treatments for HIV/AIDS (Wadhwa et al., 2019).

  • Optical Materials
    The compound has been incorporated into optically active polyamides, suggesting its use in the development of new materials with specific optical properties (Isfahani et al., 2010).

  • Antiplasmodial Activity
    Synthesized derivatives have shown potential antiplasmodial activities, indicating its possible role in combating malaria (Rani et al., 2019).

  • Photolithography Applications
    Its derivatives have been explored for use in deep UV lithography, highlighting its role in advanced manufacturing and material sciences (Huh et al., 2009).

Mechanism of Action

While the specific mechanism of action for “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is not mentioned in the sources, similar compounds have shown various biological activities. For example, some isoindoline-1,3-dione derivatives have shown antiviral, antileukemic, anti-inflammatory, antipsychotic, and antiulcer properties .

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFXIZISRCDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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